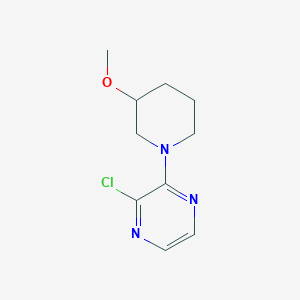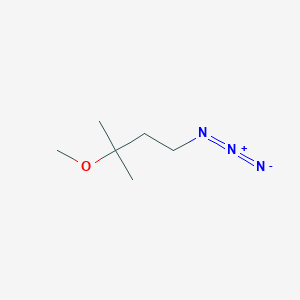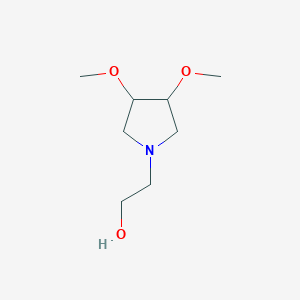
N-isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Vibrational Properties Studies One of the studies focused on the synthesis of compounds related to N-isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide. Researchers synthesized and characterized compounds using various spectroscopic methods and X-ray diffraction. They also performed conformational analysis and density functional theory (DFT) calculations to understand their structure and properties (Wu, Chen, Chen, & Zhou, 2021).
Crystal Structure and DFT Studies Another study involved the synthesis of a related compound and its structural confirmation through spectroscopies and X-ray diffraction. DFT calculations were also performed to compare the molecular structure with X-ray diffraction values (Liao, Liu, Wang, & Zhou, 2022).
Molecular Properties and Reactions
Pro-chelator Triggered by Hydrogen Peroxide This study presents the synthesis and structural characterization of a pro-chelating agent related to the compound of interest. The agent interacts with iron and hydrogen peroxide, demonstrating a protective mechanism against oxidative stress (Charkoudian, Pham, & Franz, 2006).
Reactions of 1,3-Dioxa-2-bora Heterocycles Research on reactions of 1,3-dioxa-2-bora heterocycles derived from related compounds revealed insights into the electrophilicity of boron in these compounds. This study provides valuable information on the reactivity and potential applications of these heterocycles (Srivastava & Bhardwaj, 1978).
Chemical Modifications and Derivatives
Modifying Aroylhydrazone Prochelators This research focused on modifying aroylhydrazone prochelators, including derivatives of the compound . The study aimed at improving hydrolytic stability and assessing their efficiency in releasing chelators under stress conditions (Wang & Franz, 2018).
Propiedades
IUPAC Name |
N-propan-2-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO4/c1-12(2)19-15(20)11-21-14-9-7-13(8-10-14)18-22-16(3,4)17(5,6)23-18/h7-10,12H,11H2,1-6H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZJANAMCBGQII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474211.png)
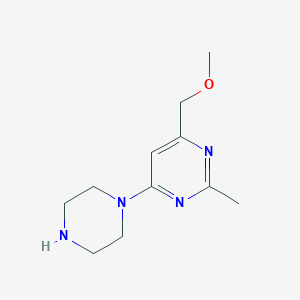
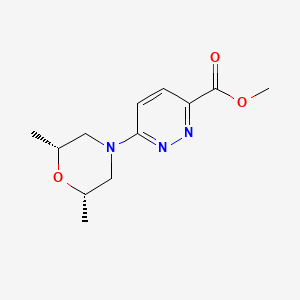

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1474217.png)
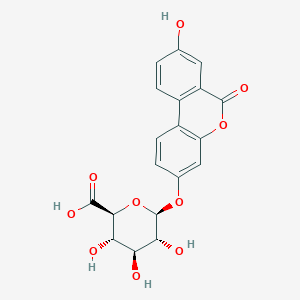
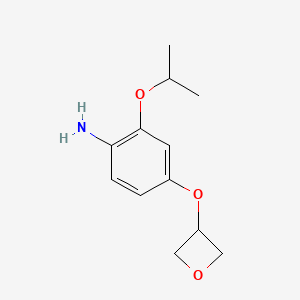
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-amine](/img/structure/B1474224.png)


